molecular formula C22H16Cl2N4O B2937966 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 302936-98-7

2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2937966
CAS No.: 302936-98-7
M. Wt: 423.3
InChI Key: PKJCEFXWDHYIHI-BRJLIKDPSA-N
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Description

2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core substituted with chlorophenyl groups

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroaniline with 2-chloro-3-formylquinoline in the presence of a base can lead to the formation of the desired compound. Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity, such as using catalysts and controlling temperature and pressure .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit tyrosine kinases, which are involved in signal transduction pathways that regulate cell growth and differentiation. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:

  • 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

These compounds share a similar core structure but differ in the position and nature of substituents, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

2-(4-chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O/c1-14-2-11-20-27-21(26-18-9-5-16(24)6-10-18)19(22(29)28(20)13-14)12-25-17-7-3-15(23)4-8-17/h2-13,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJCEFXWDHYIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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